molecular formula C12H14Cl2O3 B7941400 2-[2-(2,3-Dichloro-phenoxy)ethyl]-1,3-dioxane

2-[2-(2,3-Dichloro-phenoxy)ethyl]-1,3-dioxane

Cat. No.: B7941400
M. Wt: 277.14 g/mol
InChI Key: KTSXULUXODJFAJ-UHFFFAOYSA-N
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Description

2-[2-(2,3-Dichloro-phenoxy)ethyl]-1,3-dioxane is an organic compound with the molecular formula C12H14Cl2O3. It is characterized by the presence of a dioxane ring and a dichlorophenoxyethyl group. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,3-Dichloro-phenoxy)ethyl]-1,3-dioxane typically involves the reaction of 2,3-dichlorophenol with ethylene oxide to form 2-(2,3-dichlorophenoxy)ethanol. This intermediate is then reacted with 1,3-dioxane under acidic conditions to yield the final product. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality. The final product is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,3-Dichloro-phenoxy)ethyl]-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dichlorophenoxy group to a less chlorinated or dechlorinated form.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenoxyethyl derivatives.

Scientific Research Applications

2-[2-(2,3-Dichloro-phenoxy)ethyl]-1,3-dioxane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-[2-(2,3-Dichloro-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes by binding to key proteins.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.

    2,3-Dichlorophenol: A precursor in the synthesis of 2-[2-(2,3-Dichloro-phenoxy)ethyl]-1,3-dioxane.

    Phenoxyethanol: An antimicrobial agent with a phenoxy group similar to that in this compound.

Uniqueness

This compound is unique due to its combination of a dioxane ring and a dichlorophenoxyethyl group. This structure imparts distinct chemical properties, making it valuable for specific research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

IUPAC Name

2-[2-(2,3-dichlorophenoxy)ethyl]-1,3-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O3/c13-9-3-1-4-10(12(9)14)15-8-5-11-16-6-2-7-17-11/h1,3-4,11H,2,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSXULUXODJFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCOC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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